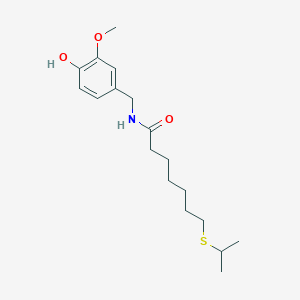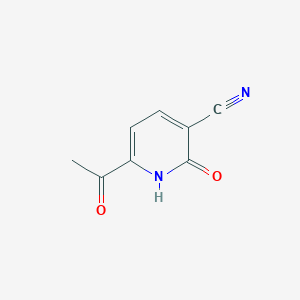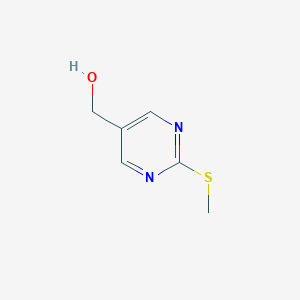![molecular formula C26H32Cl2O5 B012753 3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione CAS No. 110200-29-8](/img/structure/B12753.png)
3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic SF2415B3 is a compound isolated from the culture extract of the bacterium Streptomyces sp. TMKS8, which was derived from a sea slug . Antibiotic SF2415B3 has shown significant antimicrobial activity against Gram-positive bacteria and cytotoxicity against certain cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Antibiotic SF2415B3 involves the fermentation of the producing organism, Streptomyces sp. TMKS8 . The fermentation process typically includes the following steps:
Inoculation: A slant culture of Streptomyces sp. TMKS8 is inoculated into a flask containing a nutrient medium.
Fermentation: The inoculated flask is cultured on a rotary shaker at 28°C for several days.
Extraction: The antibiotics are extracted from the culture using a mixture of acetone and water.
Purification: The crude extract is further purified using chromatographic techniques such as Sephadex LH-20 chromatography.
Industrial Production Methods
Industrial production of Antibiotic SF2415B3 follows a similar fermentation process but on a larger scale. The production medium typically contains starch, soybean oil, cotton seed meal, corn gluten meal, calcium carbonate, and ferrous sulfate . The fermentation is carried out in large fermentors with controlled conditions to optimize the yield of the antibiotic.
Analyse Des Réactions Chimiques
Types of Reactions
Antibiotic SF2415B3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Applications De Recherche Scientifique
Antibiotic SF2415B3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the biosynthesis and chemical properties of antibiotics.
Biology: Investigated for its antimicrobial activity against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products
Mécanisme D'action
The mechanism of action of Antibiotic SF2415B3 involves targeting the bacterial cell wall and inhibiting its synthesis. This leads to the disruption of the cell wall and ultimately the death of the bacterial cell . The compound also exhibits cytotoxic effects on cancer cells by inducing apoptosis through the activation of specific molecular pathways .
Comparaison Avec Des Composés Similaires
Antibiotic SF2415B3 is part of a family of antibiotics that includes several similar compounds such as SF2415A1, SF2415A2, SF2415A3, SF2415B1, and SF2415B2 . These compounds share similar structures and mechanisms of action but may differ in their specific antimicrobial and cytotoxic activities . The uniqueness of Antibiotic SF2415B3 lies in its specific activity against certain Gram-positive bacteria and its potential use in cancer therapy .
Propriétés
Numéro CAS |
110200-29-8 |
|---|---|
Formule moléculaire |
C26H32Cl2O5 |
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C26H32Cl2O5/c1-14(2)8-7-9-15(3)10-11-26-22(31)17-12-18(29)16(4)21(30)20(17)23(32)25(26,28)13-19(27)24(5,6)33-26/h8,10,12,19,29-30H,7,9,11,13H2,1-6H3/b15-10+ |
Clé InChI |
ZLFOHASQVSADOU-XNTDXEJSSA-N |
SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC=C(C)CCC=C(C)C)(C)C)Cl)Cl)O |
SMILES isomérique |
CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)C/C=C(\C)/CCC=C(C)C)(C)C)Cl)Cl)O |
SMILES canonique |
CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC=C(C)CCC=C(C)C)(C)C)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B12693.png)

